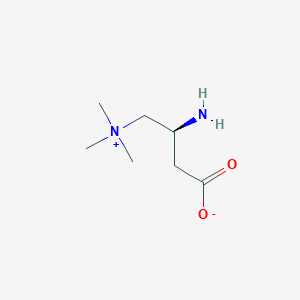

(S)-3-Amino-4-(trimethylammonio)butyrate

Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Biological Systems Research

Quaternary ammonium compounds (QACs) are a diverse class of organic molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups. hmdb.ca This permanent positive charge, independent of pH, imparts unique chemical and physical properties that make them significant in various biological contexts. hmdb.ca In biological systems, QACs are involved in a range of functions. For instance, some QACs, particularly those with long alkyl chains, are utilized for their antimicrobial and disinfectant properties, acting by disrupting cell membranes. hmdb.ca

Beyond their antimicrobial applications, certain QACs play fundamental roles as metabolites. (S)-3-Amino-4-(trimethylammonio)butyrate is a prime example of a naturally occurring QAC that is not primarily recognized for antimicrobial activity but for its indispensable role in metabolic pathways. hmdb.ca Its investigation provides a window into the intricate mechanisms of cellular energy production and has led to the development of therapeutic agents that modulate these pathways.

Structural Classification and Nomenclature of this compound and Structurally Analogous Compounds

This compound is classified as a quaternary ammonium compound and an amino acid derivative. Its structure consists of a four-carbon butyrate (B1204436) backbone with a trimethylammonio group attached to the fourth carbon and an amino group at the third (gamma) position. The "(S)" designation refers to the stereochemistry at the chiral center, the third carbon. However, it is most frequently referred to in the literature as gamma-butyrobetaine (GBB).

A variety of synonyms and identifiers are used for this compound, which are summarized in the table below.

| Identifier Type | Identifier |

| Common Name | Gamma-Butyrobetaine (GBB) |

| Systematic Name | 4-(trimethylammonio)butanoate |

| Synonyms | Deoxycarnitine, 4-N-trimethylammonium butyrate |

| PubChem CID | 725 |

Several structurally analogous compounds have been synthesized and studied to understand the structure-activity relationship of GBB and to develop modulators of its metabolic pathway. A notable example is Mildronate (also known as meldonium), which is a structural analog of GBB where a nitrogen atom replaces the gamma-carbon. patsnap.comnih.gov This modification allows it to act as an inhibitor of gamma-butyrobetaine hydroxylase, the enzyme that converts GBB to L-carnitine. patsnap.comnih.gov Other synthetic analogs have been developed for research purposes, including heterocyclic gamma-butyrobetaines, to explore their potential as metabolic modulators. mdpi.com

Significance of Investigating this compound in Academic Research

The academic interest in this compound stems from its central role as the immediate precursor in the biosynthesis of L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step in beta-oxidation and cellular energy production. wikipedia.org Consequently, the metabolic pathway involving GBB is a key area of study in understanding energy homeostasis.

Research into this compound has significant implications for medicine. For example, the development of Mildronate, an inhibitor of the enzyme that utilizes GBB, highlights the therapeutic potential of targeting this pathway for conditions such as heart ischemia. nih.gov Furthermore, studies on the gut microbial metabolism of L-carnitine have identified GBB as a key intermediate, linking dietary intake of certain nutrients to cardiovascular health through the production of trimethylamine (B31210) N-oxide (TMAO). nih.govresearchgate.net This has opened new avenues of research into the interplay between diet, the gut microbiome, and metabolic diseases. The stereospecificity of the enzymes involved in its metabolism also makes it a subject of interest for enzymology and rational drug design.

Overview of Research Scope and Foundational Metabolic Concepts

Research on this compound is primarily focused on its role in the L-carnitine biosynthesis pathway . This pathway is a multi-step process that occurs in most animals and some microorganisms. wikipedia.org The foundational concept is the conversion of the essential amino acid lysine (B10760008) into L-carnitine through a series of enzymatic reactions.

The key metabolic steps involving GBB are:

Formation of Gamma-Butyrobetaine : The pathway begins with the methylation of lysine residues within proteins. Through a series of enzymatic steps involving trimethyllysine hydroxylase, 3-hydroxy-N-trimethyllysine aldolase (B8822740), and 4-N-trimethylaminobutyraldehyde dehydrogenase, Nε-trimethyllysine is converted to gamma-butyrobetaine. wikipedia.org

Hydroxylation to L-Carnitine : The final and rate-limiting step is the stereospecific hydroxylation of gamma-butyrobetaine to form L-carnitine. This reaction is catalyzed by the enzyme gamma-butyrobetaine hydroxylase (BBOX) , a non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenase. creative-proteomics.com The reaction is highly specific, producing the biologically active (R)-isomer of carnitine (L-carnitine). nih.gov

The table below outlines the key enzymes in the latter stages of the L-carnitine biosynthesis pathway.

| Enzyme | Abbreviation | Function | Organism(s) Studied |

| 4-N-trimethylaminobutyraldehyde dehydrogenase | TMABA-DH | Catalyzes the oxidation of 4-N-trimethylaminobutyraldehyde to gamma-butyrobetaine. | Rat, Pseudomonas |

| Gamma-butyrobetaine hydroxylase | BBOX, GBBH | Catalyzes the stereospecific hydroxylation of gamma-butyrobetaine to L-carnitine. | Human, Calf Liver, Pseudomonas sp. AK1 |

The study of this pathway and its intermediates, like this compound, is crucial for understanding fundamental metabolic processes and for the development of novel therapeutic strategies targeting energy metabolism.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(3S)-3-amino-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |

InChI Key |

DAWBGYHPBBDHMQ-LURJTMIESA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])N |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])N |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Metabolism of Trimethylammonio Butyrate Derivatives

Endogenous Biosynthesis Pathways Involving Trimethyllysine and Its Metabolites

The primary pathway for L-carnitine synthesis in animals utilizes ε-N-trimethyllysine (TML) as the initial substrate. wikipedia.orgnih.gov This process involves four key enzymatic reactions to convert TML into L-carnitine. wikipedia.orgnih.gov

ε-N-trimethyllysine (TML) serves as the foundational precursor for the biosynthesis of L-carnitine. nih.govnih.gov In mammals, the primary source of TML is the lysosomal or proteasomal degradation of proteins that contain TML residues, such as calmodulin, histones, cytochrome c, and myosin. wikipedia.orgresearchgate.net Lysine (B10760008) residues within these proteins are post-translationally trimethylated by specific methyltransferases using S-adenosyl-L-methionine as the methyl donor. researchgate.net Upon protein breakdown, free TML is released and becomes available for the carnitine biosynthesis pathway. nih.govresearchgate.net While endogenous protein degradation is the main source, TML can also be obtained from dietary sources, particularly vegetables. nih.govresearchgate.net

The conversion of TML to γ-butyrobetaine involves a cascade of three distinct enzymatic reactions that modify the TML molecule, preparing it for the final hydroxylation step to L-carnitine. nih.govnih.gov

The first committed step in L-carnitine biosynthesis is the stereospecific hydroxylation of TML to form 3-hydroxy-ε-N-trimethyllysine (HTML). nih.gov This reaction is catalyzed by ε-N-trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD). nih.govnih.govwikipedia.org TMLH is a non-heme iron-containing enzyme that belongs to the Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase superfamily. nih.govnih.govnih.gov The reaction requires molecular oxygen and utilizes 2-oxoglutarate as a co-substrate, which is converted to succinate (B1194679) and carbon dioxide. nih.govwikipedia.org Ascorbate is also a required cofactor for this enzymatic activity. wikipedia.orgwikipedia.org Uniquely among the carnitine biosynthesis enzymes, TMLH is located within the mitochondrial matrix. nih.govnih.gov Two alternative spliced forms of human TMLH, TMLH-a and TMLH-b, have been identified and are ubiquitously expressed. nih.gov

Following its synthesis in the mitochondria, HTML is transported to the cytosol where it is cleaved by β-hydroxy-ε-N-trimethyllysine aldolase (B8822740) (HTMLA). nih.gov This enzyme catalyzes the cleavage of HTML into two products: γ-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.orgnih.govnih.gov HTMLA is a pyridoxal (B1214274) phosphate-dependent aldolase. wikipedia.orgnih.gov Despite its crucial role in the pathway, the specific mammalian gene encoding for HTMLA has not yet been definitively identified. wikipedia.org

The third step in the pathway is the oxidation of γ-trimethylaminobutyraldehyde (TMABA) to γ-butyrobetaine. wikipedia.orgnih.gov This reaction is catalyzed by γ-trimethylaminobutyraldehyde dehydrogenase (TMABADH), a cytosolic, NAD+-dependent enzyme. wikipedia.orgnih.govresearchgate.net Research has identified that the human aldehyde dehydrogenase 9 family, member A1 (ALDH9A1) is the enzyme responsible for this function. nih.govnih.govwikipedia.org Studies involving the expression of human ALDH9A1 in E. coli confirmed its high activity for converting TMABA to γ-butyrobetaine. nih.gov The enzymatic characteristics of the expressed human ALDH9A1 were found to be highly similar to the TMABADH purified from rat liver, with both showing the highest Vmax/Km values for γ-trimethylaminobutyraldehyde as the substrate. nih.gov

The final step in the endogenous synthesis of L-carnitine is the stereospecific hydroxylation of γ-butyrobetaine at the C-3 position. nih.gov This reaction is catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase. nih.govwikipedia.org Similar to TMLH, BBOX is a member of the Fe(II) and 2-oxoglutarate-dependent dioxygenase superfamily. wikipedia.orgnih.gov The reaction requires γ-butyrobetaine, 2-oxoglutarate, and molecular oxygen as substrates, and produces L-carnitine, succinate, and carbon dioxide. wikipedia.org BBOX is considered a key terminal rate-limiting enzyme in the carnitine biosynthesis pathway. nih.gov In humans, BBOX is encoded by the BBOX1 gene and is found in high concentrations in the kidney, moderately in the liver, and at very low levels in the brain. wikipedia.org

Enzymatic Steps in the Conversion of TML to γ-Butyrobetaine (4-(trimethylammonio)butanoate)

Exploration of Alternative or Undiscovered Biosynthetic Routes for (S)-3-Amino-4-(trimethylammonio)butyrate

While the primary biosynthetic pathway for this compound, commonly known as L-carnitine, from the precursor Nε-trimethyllysine is well-established in many eukaryotes, research continues to explore the possibility of alternative or yet undiscovered synthetic routes. wikipedia.org The canonical pathway is a highly conserved, multi-step enzymatic process. wikipedia.orgcreative-proteomics.com It begins with the methylation of lysine residues within proteins, which are subsequently degraded to release Nε-trimethyllysine. creative-proteomics.comresearchgate.net This precursor is then converted to L-carnitine through the sequential action of four key enzymes: Nε-trimethyllysine hydroxylase, 3-hydroxy-Nε-trimethyllysine aldolase, 4-N-trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase. wikipedia.orgnih.gov However, the vast metabolic diversity observed in nature, particularly in microbial ecosystems, suggests that other pathways for the synthesis of this crucial metabolite or its structural analogues may exist. These investigations are driven by the potential for discovering novel enzymatic reactions and developing new biotechnological methods for producing trimethylammonio-butyrate derivatives.

Potential Involvement of Non-Canonical Amino Acid Metabolism Pathways

The universe of amino acids extends far beyond the 20 canonical proteinogenic ones. mdpi.comresearchgate.net Non-canonical amino acids (ncAAs) serve a multitude of functions in metabolism, signaling, and as structural components of natural products. mdpi.com The structure of this compound, a β-hydroxy-γ-N-trimethylaminobutyric acid, bears resemblance to certain classes of ncAAs, such as β- and γ-amino acids, suggesting a potential link to their metabolic pathways. nih.govmdpi.com

While the established L-carnitine pathway utilizes the canonical amino acid lysine as its ultimate precursor, it is plausible that alternative pathways could emerge from the metabolism of ncAAs. creative-proteomics.comnih.gov This could involve enzymes capable of acting on substrates that are structurally similar to the intermediates of the canonical pathway but are derived from non-canonical precursors. For example, metabolic engineering has shown promise in creating microbial platforms for synthesizing various ncAAs, which could, in turn, serve as starting materials for novel biosynthetic routes. nih.gov Research into protease structure and function has also highlighted the diversity of ncAAs, some of which could theoretically be modified by enzymatic processes like methylation and hydroxylation, analogous to the steps in L-carnitine synthesis. mdpi.comresearchgate.net

| Non-Canonical Amino Acid Class | Structural Relevance to this compound Synthesis | Potential Role |

| β-Amino Acids | The target compound contains a β-hydroxy group, a common feature in β-amino acid structures. | Could serve as alternative backbones for enzymatic modification, potentially bypassing early steps of the canonical lysine-based pathway. |

| γ-Amino Acids | The butyrate (B1204436) backbone is a four-carbon chain, similar to γ-aminobutyric acid (GABA). | Pathways metabolizing γ-amino acids could potentially be engineered or discovered to incorporate a trimethylammonium group. |

| Ornithine Derivatives | Ornithine is a key intermediate in the urea (B33335) cycle and structurally similar to lysine (one fewer methylene (B1212753) group). | Hypothetical pathways could involve methylation and subsequent modification of ornithine or related metabolites. mdpi.com |

Consideration of Microbial Biotransformation in Novel Synthesis of Trimethylammonio-Butyrate Analogues

Microorganisms possess an immense and diverse enzymatic repertoire, making them powerful tools for biotransformation and the synthesis of complex molecules. The gut microbiome, in particular, is a well-known hub for the metabolism of dietary compounds, including amino acids, into a vast array of metabolites like butyrate. nih.govnih.gov Several distinct microbial pathways for butyrate synthesis have been identified, utilizing substrates such as acetyl-CoA, glutarate, 4-aminobutyrate, and lysine. nih.govresearchgate.netresearchgate.net These pathways demonstrate the microbial capacity to produce the core butyrate scaffold of this compound from various precursors.

Recent research has shed light on specific microbial gene clusters involved in the metabolism of L-carnitine derivatives. For instance, in the human gut bacterium Eubacterium timonensis, an anaerobic pathway has been identified that metabolizes γ-butyrobetaine, the direct precursor to L-carnitine. pnas.org This process is governed by a set of genes designated the γ-butyrobetaine utilization (bbu) cluster. pnas.org

| Gene | Encoded Protein (Predicted Function) | Role in γ-Butyrobetaine Metabolism |

| bbuA | Flavin-dependent acyl-CoA dehydrogenase | Catalyzes a key oxidation/reduction step in the pathway. |

| bbuB | Class III CoA transferase | Involved in the activation of γ-butyrobetaine via CoA thioester formation. |

| bbuC | Class III CoA transferase | Works in conjunction with BbuB for CoA activation. |

| bbuD | Di-[4Fe-4S]-cluster ferredoxin | Functions as an electron carrier in the redox reactions. |

| bbuE | Betaine/carnitine/choline transporter | Facilitates the uptake of the substrate into the bacterial cell. |

| bbuF | Acyl-CoA thioesterase | Potentially involved in the final steps or regulation of the pathway. |

| Table based on findings regarding the bbu gene cluster in E. timonensis. pnas.org |

This discovery highlights that microbes have evolved specific machinery to process trimethylammonio-butyrate structures. The enzymes within the bbu cluster and similar pathways represent a valuable resource for biotechnological applications. Through metabolic engineering and synthetic biology, these microbial enzymes could be repurposed or modified. For example, by reversing the metabolic flux or altering substrate specificity, it may be possible to develop novel microbial cell factories for the synthesis of this compound or a variety of its structural analogues for research and industrial purposes. nih.govnih.gov

Enzymatic and Molecular Mechanisms of Action of S 3 Amino 4 Trimethylammonio Butyrate and Analogues

Interactions with Key Metabolic Enzymes

The structural similarity of (S)-3-Amino-4-(trimethylammonio)butyrate and its analogues to L-carnitine allows them to interact with enzymes involved in fatty acid transport and oxidation. This interference is a primary mechanism underlying their biological effects.

Structurally related compounds serve as potent inhibitors of mitochondrial fatty acid oxidation. Emeriamine, the (R)-isomer of 3-amino-4-(trimethylammonio)butyrate, has been shown to block fatty acid oxidation by inhibiting carnitine palmitoyltransferase. jst.go.jpnih.gov This inhibition leads to an immediate and complete halt in ketone body production in perfused rat livers. jst.go.jp Consequently, exogenous free fatty acids are rerouted from oxidation to esterification pathways, which boosts the synthesis and secretion of triacylglycerol-rich lipoproteins. jst.go.jp

Another carnitine analogue, 3-methyl-4-(trimethylammonio)butanoate, which is produced by gut microbiota, also inhibits carnitine-mediated fatty acid oxidation. semanticscholar.orgnih.gov This compound acts as an inhibitor of carnitine acetyltransferase (CrAT), an enzyme involved in the transport of acetyl groups across mitochondrial membranes. nih.gov The inhibition of these key enzymes disrupts the normal process of beta-oxidation, where fatty acids are broken down to produce energy.

Table 1: Inhibition of Fatty Acid Oxidation by Analogues

| Compound | Target Enzyme | Primary Effect |

|---|---|---|

| Emeriamine ((R)-3-amino-4-(trimethylammonio)butyrate) | Carnitine Palmitoyltransferase (CPT) | Blocks mitochondrial fatty acid oxidation, leading to reduced ketone body production and increased triacylglycerol synthesis. jst.go.jpnih.gov |

| 3-methyl-4-(trimethylammonio)butanoate | Carnitine Acetyltransferase (CrAT) | Inhibits carnitine-mediated fatty acid oxidation. nih.gov |

The carnitine shuttle system is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. This system relies on the coordinated action of carnitine acyltransferases and the carnitine-acylcarnitine translocase (CACT). nih.govnih.gov Analogues like emeriamine directly inhibit carnitine palmitoyltransferase I (CPT I), the enzyme that catalyzes the initial step of attaching carnitine to a fatty acid. jst.go.jpnih.gov This inhibition is a critical point of regulation for fatty acid oxidation. youtube.com

The carnitine-acylcarnitine translocase is responsible for the subsequent transport of the acylcarnitine molecule across the inner mitochondrial membrane in exchange for a free carnitine molecule. wikipedia.orgmedlineplus.gov While direct inhibition of CACT by this compound has not been detailed, the inhibition of CPT effectively disrupts the entire shuttle process. A defect in CACT function, as seen in CACT deficiency, leads to a severe impairment of long-chain fatty acid oxidation, resulting in hypoketotic hypoglycemia, hyperammonemia, and cardiomyopathy. nih.govnih.gov By targeting acyltransferases, carnitine analogues effectively modulate the flux of fatty acids through this vital pathway.

Receptor-Mediated Signaling Pathways

Beyond direct enzymatic inhibition, the butyrate (B1204436) moiety of these compounds suggests potential interactions with cell surface receptors and involvement in epigenetic regulation, similar to the short-chain fatty acid (SCFA) butyrate.

Short-chain fatty acids are known to act as signaling molecules by activating a specific set of G protein-coupled receptors (GPCRs), namely GPR41 (also known as FFAR3) and GPR43 (FFAR2). nih.govmdpi.com Butyrate, along with propionate (B1217596) and acetate, is a potent agonist for these receptors, which are expressed in various tissues including intestinal epithelial cells, immune cells, and adipocytes. nih.govfrontiersin.org

Activation of GPR43 by SCFAs can modulate inflammatory responses, for instance, by regulating neutrophil chemotaxis and cytokine expression. frontiersin.org Similarly, signaling through GPR41/FFAR3 has been implicated in regulating energy homeostasis and sympathetic nervous system activity. mdpi.com Given the structural similarity, it is plausible that this compound could interact with these SCFA-sensing receptors, thereby influencing cellular signaling cascades involved in inflammation and metabolism. For example, butyrate's activation of FFAR3 has been shown to protect against the development of neointimal hyperplasia after arterial injury. nih.gov

Table 2: Potential GPCR Interactions of Butyrate (as an analogue)

| Receptor | Ligands | Key Signaling Outcomes |

|---|---|---|

| GPR43 (FFAR2) | Butyrate, Propionate, Acetate | Modulation of inflammation, regulation of neutrophil chemotaxis, cytokine expression. frontiersin.orgnih.gov |

| GPR41 (FFAR3) | Butyrate, Propionate | Regulation of energy metabolism, sympathetic nervous system activity, gut-brain hormonal axis. mdpi.comnih.gov |

| GPR109A (HCAR2) | Butyrate, Niacin | Suppression of inflammation, maintenance of gut membrane integrity. nih.govnih.gov |

Butyrate is a well-established inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. mdpi.com By inhibiting HDACs, butyrate causes hyperacetylation of histones, which results in a more relaxed chromatin structure, making DNA more accessible for transcription. plos.org

This epigenetic modification affects the expression of approximately 2% of mammalian genes, including those involved in cell cycle control, apoptosis, and differentiation. nih.gov For example, butyrate can induce the expression of the cell cycle inhibitor p21 by promoting histone acetylation at its promoter, leading to cell cycle arrest. nih.gov This mechanism is central to butyrate's role in maintaining intestinal health and its potential as an anti-cancer agent. nih.govmdpi.com The structural presence of a butyrate component in this compound suggests it may share this capacity for epigenetic regulation through HDAC inhibition.

Table 3: Epigenetic Effects of Butyrate (as an analogue) via HDAC Inhibition

| Target Gene/Protein | Effect of Butyrate | Consequence |

|---|---|---|

| Histones (H3, H4) | Increases acetylation (hyperacetylation). plos.org | Relaxes chromatin structure, alters gene expression. plos.org |

| p21 (Waf1/Cip1) | Upregulates gene expression. nih.gov | Inhibits cyclin-dependent kinases, leading to cell cycle arrest. nih.gov |

| FOXP3 | Upregulates expression by promoting histone H3 acetylation at the promoter. researchgate.net | Modulates T-cell differentiation and function. researchgate.net |

Mechanisms Affecting Cellular Energy Homeostasis Beyond Canonical Fatty Acid Transport

The impact of this compound and its analogues on cellular energy extends beyond the direct blockage of fatty acid entry into mitochondria. These compounds can fundamentally alter the energy balance and metabolic priorities of the cell.

One significant mechanism is the metabolic shift caused by the inhibition of fatty acid oxidation. As seen with emeriamine, blocking β-oxidation diverts fatty acids toward anabolic pathways, such as the synthesis of triacylglycerols. jst.go.jp This not only affects the cell's immediate energy supply from fats but also influences lipid storage and transport throughout the body.

Furthermore, the structural analogue butyrate serves as the primary energy source for colonocytes, preferred over glucose. nih.govresearchgate.net In the absence of microbiota-produced butyrate, colonocytes enter a state of energy deprivation, characterized by decreased mitochondrial respiration and lower ATP levels. nih.gov This energy deficit triggers compensatory mechanisms like the activation of AMP-activated protein kinase (AMPK) and autophagy. nih.gov This demonstrates that butyrate-like molecules can directly fuel cellular metabolism, a function that is distinct from their roles as inhibitors or signaling molecules. nih.gov Therefore, these compounds can influence cellular energy homeostasis by both subtracting a major fuel source (fatty acids) and potentially providing an alternative one, thereby reprogramming the metabolic state of the cell.

Biological and Physiological Roles of S 3 Amino 4 Trimethylammonio Butyrate and Its Metabolites

Role in Energy Metabolism and Substrate Utilization

L-carnitine plays an indispensable role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix. creative-proteomics.comnih.govnih.govnih.gov This process, often called the "carnitine shuttle," is a critical step for β-oxidation, the metabolic pathway that breaks down fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate energy in the form of ATP. creative-proteomics.comnih.govwikipedia.org Without L-carnitine, long-chain fatty acids cannot efficiently cross the inner mitochondrial membrane, impairing the ability of cells to use fat as a fuel source. legerepharm.com

The immediate precursor to L-carnitine, Gamma-butyrobetaine (GBB), is converted to L-carnitine by the enzyme gamma-butyrobetaine dioxygenase. mrsupplement.com.aumjfitness.au This endogenous production pathway contributes to the body's L-carnitine pool, thereby supporting the continuous process of fatty acid utilization for energy. mrsupplement.com.auherculessupplements.com.au

| Component | Function in Energy Metabolism | Key Tissues |

|---|---|---|

| (S)-3-Amino-4-(trimethylammonio)butyrate (L-carnitine) | Transports long-chain fatty acids into mitochondria for β-oxidation. nih.govnih.gov | Skeletal Muscle, Cardiac Muscle, Liver. nih.govwikipedia.org |

| Carnitine Shuttle System | Facilitates the entry of fatty acids into the mitochondrial matrix, enabling their use as an energy source. creative-proteomics.comlegerepharm.com | Mitochondria of various cells, especially muscle and heart. wikipedia.org |

| Gamma-butyrobetaine (GBB) | Serves as the direct precursor in the endogenous synthesis of L-carnitine, thus supporting its role in energy production. mrsupplement.com.aumjfitness.auherculessupplements.com.au | Liver, Kidneys. mrsupplement.com.au |

Modulation of Cellular Homeostasis and Stress Responses

L-carnitine and its metabolites contribute significantly to maintaining cellular equilibrium and managing stress. L-carnitine and its esters, for instance, possess antioxidant properties that help mitigate oxidative stress. nih.govlegerepharm.com By facilitating efficient fatty acid metabolism, L-carnitine helps prevent the accumulation of toxic lipid intermediates that can induce cellular damage and inflammation. nih.gov

A key metabolite derived from gut microbiota, butyrate (B1204436), plays a profound role in cellular homeostasis, particularly within the colon. Butyrate is the primary energy source for colonocytes (the epithelial cells of the colon), supporting their function and maintaining the integrity of the gut barrier. nih.govnih.govnih.govmdpi.com This function is critical for preventing the translocation of harmful substances from the gut lumen into the bloodstream. nih.gov

Butyrate also exhibits potent anti-inflammatory effects within the intestinal epithelium, helping to create a state of tolerance towards commensal bacteria. mdpi.com It can regulate the expression of genes involved in the cell cycle and inflammation, partly through its function as a histone deacetylase (HDAC) inhibitor. nih.govmdpi.com

Regarding systemic stress, research indicates that short-chain fatty acids (SCFAs), including butyrate, may act as important messengers between the gut and the brain. nih.gov While a mixture of SCFAs has been shown to lower the cortisol response to acute stress, studies on butyrate alone have yielded more nuanced results, suggesting it may modulate fear memory without altering the acute stress response itself. nih.govexamine.comresearchgate.net Furthermore, emerging research suggests butyrate may modulate acute stress-induced ferroptosis—a form of programmed cell death—in the prefrontal cortex via the gut-brain axis. nih.gov

| Compound | Role in Homeostasis and Stress Response | Mechanism of Action |

|---|---|---|

| L-carnitine | Reduces oxidative stress. nih.govlegerepharm.com | Acts as an antioxidant; prevents accumulation of toxic acyl-CoA. nih.gov |

| Butyrate | Maintains gut barrier integrity and energy homeostasis in colonocytes. nih.govmdpi.com | Serves as a primary energy source for colonocytes; functions as an HDAC inhibitor. nih.govmdpi.com |

| Butyrate | Exerts anti-inflammatory effects in the gut. mdpi.com | Modulates cytokine production and immune cell function. mdpi.com |

| Butyrate | Modulates the gut-brain axis response to stress. nih.gov | Influences fear memory and may protect against stress-induced ferroptosis in the brain. researchgate.netnih.gov |

Interplay with Gut Microbiota Ecology and Function

The relationship between L-carnitine and the gut microbiota is bidirectional and complex. Gut microbes are central to the metabolism of dietary L-carnitine into other bioactive molecules. A significant metabolic pathway involves the conversion of L-carnitine by certain gut bacteria into trimethylamine (B31210) (TMA). nih.govmdpi.com TMA is then absorbed and transported to the liver, where the enzyme flavin monooxygenase 3 (FMO3) oxidizes it into trimethylamine N-oxide (TMAO). mdpi.com Elevated plasma levels of TMAO have been associated with an increased risk of atherosclerosis and other cardiovascular diseases, making this a critical area of research. nih.govmdpi.comnih.gov

Conversely, the gut microbiota produces metabolites that are crucial for host health, with butyrate being a prime example. Butyrate is a short-chain fatty acid produced by the fermentation of indigestible dietary fibers by specific anaerobic bacteria, primarily belonging to the phylum Firmicutes. nih.govmdpi.com As the main energy source for colonocytes, butyrate helps maintain an anaerobic environment in the gut lumen. nih.gov This low-oxygen state is crucial for a healthy gut ecology as it limits the growth of potentially pathogenic aerobic bacteria. nih.gov

Furthermore, butyrate can influence the composition of the gut microbiota. For instance, studies have shown that dietary butyrate can promote the selective proliferation of beneficial bacteria, such as Lachnospiraceae bacterium 28-4, which is associated with improved metabolic health. nih.gov This indicates that butyrate not only serves the host directly but also helps to cultivate a beneficial microbial community.

| Metabolic Process | Key Compounds | Role of Gut Microbiota | Physiological Implication |

|---|---|---|---|

| Metabolism of L-carnitine | L-carnitine, Trimethylamine (TMA), Trimethylamine N-oxide (TMAO) | Gut bacteria metabolize L-carnitine to TMA. nih.govmdpi.com | TMA is converted to TMAO in the liver; high TMAO is linked to cardiovascular disease risk. nih.govnih.gov |

| Fermentation of Dietary Fiber | Butyrate, Acetate, Propionate (B1217596) | Anaerobic bacteria (e.g., Faecalibacterium, Roseburia) produce butyrate. nih.gov | Butyrate provides energy to colonocytes and supports gut health. nih.govmdpi.com |

| Modulation of Gut Environment | Butyrate | Butyrate consumption by colonocytes increases oxygen consumption, maintaining anaerobiosis. nih.gov | Inhibits growth of opportunistic aerobic pathogens. nih.gov |

| Modulation of Microbiota Composition | Butyrate | Promotes proliferation of beneficial bacteria like Lachnospiraceae. nih.gov | Contributes to a healthy gut microbial ecosystem. |

Influence on Host Metabolic Pathways (e.g., Glucose and Lipid Metabolism)

Through its primary functions and the actions of its metabolites, L-carnitine significantly influences host-wide metabolic pathways, particularly those governing lipids and glucose.

The most direct influence is on lipid metabolism. By facilitating the oxidation of fatty acids, L-carnitine is fundamental to the body's ability to use fat for energy, which can impact body composition and lipid profiles. creative-proteomics.comswisshealthcare.co.uk Studies have shown that L-carnitine may help reduce serum triglyceride levels and promote fatty acid oxidation. legerepharm.comnih.gov

The gut microbiota-derived metabolite butyrate also exerts powerful effects on host metabolism. Research has demonstrated that butyrate can improve insulin (B600854) sensitivity and increase energy expenditure, protecting against diet-induced obesity in animal models. mdpi.comnih.gov It can reduce hepatic lipid accumulation (liver fat) and associated inflammation. nih.govnih.govmdpi.com The mechanisms behind these effects are multifaceted and include the activation of G protein-coupled receptors (GPRs) like GPR43 and GPR41, and the inhibition of histone deacetylases (HDACs), which regulate the expression of genes involved in metabolism. nih.govnih.govfrontiersin.org

Regarding glucose metabolism specifically, some evidence suggests L-carnitine may enhance glucose uptake by muscle cells. legerepharm.com Butyrate has been shown to improve glucose homeostasis and increase insulin sensitivity. nih.govnih.govmdpi.com In diabetic mice, targeted delivery of butyrate to the gut resulted in reduced fasting blood glucose and improved insulin sensitivity. nih.govmdpi.com Butyrate may also support the function and insulin content of pancreatic beta-cells, which are responsible for producing insulin. nih.govnih.govmdpi.com

| Compound | Effect on Lipid Metabolism | Effect on Glucose Metabolism | Supporting Evidence |

|---|---|---|---|

| L-carnitine | Enhances fatty acid oxidation; may reduce triglycerides. legerepharm.comnih.gov | May facilitate glucose uptake into skeletal muscle. legerepharm.com | Studies show increased fat utilization during exercise and potential improvements in insulin sensitivity. healthline.comlegerepharm.com |

| Butyrate | Reduces hepatic triglyceride accumulation; promotes fatty acid oxidation. nih.govnih.gov | Improves insulin sensitivity; reduces fasting blood glucose. mdpi.comnih.govmdpi.com | Animal studies show protection against diet-induced obesity and improved glucose tolerance. mdpi.comnih.govmdpi.com |

Future Directions and Research Challenges for S 3 Amino 4 Trimethylammonio Butyrate Research

Elucidation of Novel Biosynthetic and Catabolic Enzymes Specific to (S)-3-Amino-4-(trimethylammonio)butyrate

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the liver and kidneys. researchgate.netcreative-proteomics.com The pathway begins with the methylation of lysine (B10760008) residues within proteins to form Nε-trimethyllysine (TML). creative-proteomics.com Following protein degradation, TML is released and undergoes a series of reactions catalyzed by specific enzymes to ultimately produce L-carnitine. nih.govwikipedia.org

The known enzymatic pathway involves four key enzymes:

Nε-trimethyllysine hydroxylase (TMLH) : This iron and 2-oxoglutarate-dependent oxygenase catalyzes the first step, hydroxylating TML to 3-hydroxy-Nε-trimethyllysine (HTML). creative-proteomics.comwikipedia.org

3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) : This enzyme cleaves HTML to form 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. creative-proteomics.comnih.gov

4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH) : An NAD+-dependent enzyme that oxidizes TMABA to γ-butyrobetaine (GBB). creative-proteomics.comwikipedia.org

γ-butyrobetaine hydroxylase (BBOX) : The final, rate-limiting enzyme in the pathway, this 2-oxoglutarate and iron(II)-dependent oxygenase stereospecifically hydroxylates GBB to form this compound. creative-proteomics.comwikipedia.org

Recent research has demonstrated that intestinal epithelial cells in mice also express all the necessary enzymes for de novo carnitine biosynthesis, suggesting a localized production capacity that may be important for gut health. nih.gov However, the human 4-N-trimethylaminobutyraldehyde dehydrogenase has yet to be definitively identified. wikipedia.org

Future research challenges in this area include the identification and characterization of potential alternative or tissue-specific enzymes and regulatory proteins involved in both the synthesis and breakdown of this compound. Understanding the complete enzymatic machinery will provide deeper insights into the regulation of its homeostasis and potential dysregulation in disease states.

Table 1: Key Enzymes in this compound Biosynthesis

Comprehensive Mapping of Metabolic Fates and Interconversion Pathways for Stereoisomers

This compound exists as two stereoisomers: the biologically active L-isomer and the D-isomer. creative-proteomics.com Only the L-isomer is functional in the transport of long-chain fatty acids into the mitochondria for β-oxidation. frontiersin.org The D-isomer is not biologically active and can competitively inhibit the functions of the L-isomer. nih.gov For instance, D-carnitine can compete with L-carnitine for intestinal uptake and renal reabsorption, potentially leading to a depletion of the functional L-isomer in tissues like muscle. nih.gov

The metabolic fate of L-carnitine is closely tied to its role as a carrier molecule. It is acylated to form acylcarnitines, which are crucial for transporting fatty acyl groups across the mitochondrial membrane. creative-proteomics.com This process is reversible, allowing for the modulation of the intracellular acyl-CoA to free CoA ratio. nih.gov A key metabolite is acetyl-L-carnitine, which acts as a reservoir of acetyl groups and is involved in energy and neurotransmitter synthesis. nih.govnih.gov Studies in immature rat brains have shown that the acetyl moiety of acetyl-L-carnitine is metabolized for energy in both astrocytes and neurons and is incorporated into the neurotransmitters glutamate (B1630785) and GABA. nih.govnih.gov

In contrast, D-carnitine is not metabolized in the same way. nih.gov Studies using a low-carnitine fish model demonstrated that while L-carnitine is physiologically utilized, D-carnitine is metabolized as a xenobiotic, leading to lipotoxicity and increased peroxisomal β-oxidation to maintain energy homeostasis. nih.gov There is limited evidence for the interconversion of D- and L-carnitine in mammals.

A significant challenge for future research is to create a comprehensive map of all metabolic fates of L-carnitine and its derivatives, including the influence of gut microbiota, which can metabolize L-carnitine into trimethylamine (B31210) (TMA) and subsequently trimethylamine N-oxide (TMAO). nih.govyoutube.com Further elucidation of the transport and metabolic pathways of D-carnitine is also necessary to fully understand its antagonistic effects.

Advanced In Vivo Model Systems for Functional Characterization in Complex Biological Systems

Animal models are indispensable for studying the systemic effects of this compound in a complex biological context. Various models have been developed to investigate both carnitine deficiency and the effects of its supplementation.

For instance, rats treated with 3-(2,2,2-trimethylhydrazinium)propionate (THP), a competitive inhibitor of γ-butyrobetaine hydroxylase, develop systemic carnitine deficiency and serve as a model for studying its consequences, such as impaired palmitate metabolism and hepatic steatosis. nih.gov Other studies have utilized obese rats to demonstrate that carnitine supplementation can improve glucose tolerance by restoring the cells' fuel-burning capacity. sciencedaily.com Mouse models, such as the NMRI mouse, have been used to study the long-term effects of carnitine supplementation on hepatic lipid metabolism and skeletal muscle gene expression at advanced ages. cambridge.org Additionally, Sprague Dawley rats have been employed in models of multiple sclerosis to investigate the neuroprotective effects of L-carnitine against demyelination. mdpi.com A low-carnitine Nile tilapia model was developed to specifically investigate the functional differences between L- and D-carnitine metabolism without the confounding background of endogenous L-carnitine. nih.gov

The development of more sophisticated in vivo models represents a key future direction. This includes creating tissue-specific knockout models for carnitine biosynthesis enzymes and transporters to dissect their specific physiological roles. Furthermore, organoid models could offer a bridge between in vitro and in vivo studies, allowing for the functional characterization of this compound in a more controlled, human-relevant, three-dimensional cellular system.

Table 2: Examples of In Vivo Models in this compound Research

Development of Targeted Analytical Methodologies for Specific Isomers and Derivatives

Accurate and sensitive quantification of this compound, its stereoisomers, and its various acylated derivatives is crucial for both research and clinical diagnostics. creative-proteomics.com A variety of analytical techniques have been developed for this purpose, with mass spectrometry-based methods being particularly prominent. nih.gov

Tandem mass spectrometry (MS/MS) is a widely used technique for acylcarnitine profiling in biological samples like plasma and dried blood spots. ontosight.aiduke.edunih.gov This method often involves flow-injection analysis and detection using a precursor-ion scan for m/z 99, which is a characteristic fragment of methylated acylcarnitines. duke.edunih.gov Quantification is typically achieved using stable isotope dilution. duke.edu

However, the separation of isomers (both positional and stereoisomers) presents a significant analytical challenge. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to separate and quantify a wide range of acylcarnitine species, including isomeric forms like methacrylyl-carnitine and crotonyl-carnitine. nih.gov Chiral separation techniques are essential for distinguishing between the D- and L-enantiomers. cmes.orgnih.gov This can be achieved through methods like ultra-performance convergence chromatography (UPC²) or high-performance liquid chromatography (HPLC) using chiral derivatization reagents or chiral stationary phases. cmes.orgnih.govcapes.gov.br Novel approaches, such as using chiral cobalt nanoclusters in chemiluminescent systems or graphene oxide-modified quantum dots, are also being explored for facile discrimination of carnitine enantiomers without relying on traditional chromatographic techniques. acs.orgmdpi.com

The future in this field lies in the development of even more sensitive, high-throughput, and comprehensive analytical platforms. Key challenges include improving the separation and quantification of a wider array of low-abundance and isomeric acylcarnitines and developing methods that can be readily implemented in clinical settings for precise metabolic phenotyping. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Its Biological Impact

To fully comprehend the biological impact of this compound, a systems-level approach that integrates data from multiple 'omics' platforms is necessary. nih.gov This involves combining metabolomics data on carnitine and acylcarnitine profiles with genomics, transcriptomics, and proteomics to build a comprehensive picture of its role in health and disease. nih.govresearchgate.net

Metabolomics studies have already highlighted the utility of acylcarnitine profiles as biomarkers for various conditions, including inborn errors of metabolism, diabetes, sepsis, and various cancers. researchgate.netmdpi.com Integrating these metabolomic signatures with genomic data, such as in genome-wide association studies (GWAS), can help identify genetic variants that influence carnitine metabolism and disease susceptibility. nih.govyoutube.com For example, combining whole-genome sequencing with metabolomics has identified genes associated with variations in lysine and specific acylcarnitine levels. nih.gov

Furthermore, integrating metabolomics with data on the gut microbiome (metagenomics) is crucial, as gut bacteria can metabolize dietary L-carnitine to TMAO, a metabolite linked to cardiovascular disease. nih.govbioengineer.org This gut-heart axis highlights the complex interplay between diet, microbial metabolism, and host genetics in determining the ultimate physiological effect of L-carnitine.

The primary challenge for the future is the effective integration and interpretation of these large, multi-dimensional datasets. nih.gov Developing advanced computational and bioinformatic tools will be essential to identify novel pathways, regulatory networks, and biomarkers. nih.gov A successful multi-omics approach will facilitate a shift towards precision medicine, where an individual's carnitine metabolic profile, in the context of their genetic and microbial background, can be used to guide personalized interventions. researchgate.net

Q & A

Q. What are the key synthetic strategies for preparing (S)-3-Amino-4-(trimethylammonio)butyrate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation using chiral ruthenium catalysts. For example, a related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyrate, was synthesized with 97% yield and 99% enantiomeric excess (ee) using Ru-catalyzed hydrogenation of enamine esters . For the target (S)-enantiomer, chiral auxiliary-mediated synthesis or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) may be employed. Key steps include:

- Protecting the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions .

- Using chiral ligands like BINAP or Josiphos to control stereochemistry during hydrogenation .

Data Table : Comparison of Catalytic Systems for Asymmetric Synthesis

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ru-BINAP | Enamine ester | 97 | 99 | |

| Lipase B | Racemic mixture | 45 | >99 (S) | [Inferred] |

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : The trimethylammonio group (δ ~3.1 ppm, singlet for 9H) and amino proton (δ ~1.5-2.0 ppm, broad) are critical markers. Compare with L-carnitine derivatives (e.g., δ 3.2 ppm for trimethylammonio in (R)-3-Hydroxy-4-(trimethylammonio)butyrate) .

- IR : Stretching vibrations at ~3200 cm⁻¹ (N-H) and ~1650 cm⁻¹ (COO⁻).

- Optical Rotation : Specific rotation ([α]D) should differ significantly from the (R)-enantiomer (e.g., L-carnitine: [α]D = -30° to -33°) .

Q. What chromatographic methods are effective for resolving (S)- and (R)-enantiomers of this compound?

- Methodological Answer : Chiral HPLC using columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA or IB). Mobile phases: Acetonitrile/water with 0.1% formic acid. For example, L-carnitine enantiomers were resolved using a Chiralpak IC column with a retention time difference of >2 min .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or transporters?

- Methodological Answer :

- In Vitro Assays : Measure inhibition/activation of carnitine palmitoyltransferase (CPT) isoforms, given structural similarity to L-carnitine (a CPT substrate) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with CPT-1 binding pockets. Compare binding energies between (S)- and (R)-enantiomers.

Data Table : Hypothetical Binding Affinities for CPT-1

| Enantiomer | ΔG (kcal/mol) | Ki (nM) |

|---|---|---|

| (S) | -8.2 | 450 |

| (R) | -7.5 | 1200 |

Q. What metabolic stability challenges arise when studying this compound in physiological environments?

- Methodological Answer :

- Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS. For analogs like L-carnitine, plasma half-life exceeds 24 hours .

- pH-Dependent Degradation : Test stability in gastric (pH 1.2) and intestinal (pH 6.8) fluids. The trimethylammonio group may enhance solubility but reduce membrane permeability.

Q. How can isotopic labeling (e.g., ¹³C or ²H) be utilized to trace the compound’s metabolic fate in vivo?

- Methodological Answer :

- Synthesis of Labeled Analog : Incorporate ¹³C at the carboxyl group via labeled sodium butyrate (e.g., sodium butyrate-1-¹³C, 99 atom % ¹³C) during synthesis .

- Tracing Studies : Administer the labeled compound to rodent models and analyze metabolites in urine/blood using NMR or LC-MS. For example, ¹³C-labeled butyrate derivatives show distinct isotopic patterns in TCA cycle intermediates .

Contradictions and Limitations in Current Evidence

- Stereochemical Specificity : Most evidence describes (R)-configured carnitine derivatives . The (S)-enantiomer’s biological activity remains underexplored and may require de novo assays.

- Synthetic Scalability : While asymmetric hydrogenation achieves high ee, scaling up chiral catalyst systems (e.g., Ru-BINAP) is cost-intensive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.